Subcellular Targeting Precision: Spatially Controlled Release vs. Passive Diffusion
SupraFlipper 31, when used with its cognate genetically encoded supramolecular tag (e.g., streptavidin-KDEL), is retained in the endoplasmic reticulum (ER) lumen until an external chemical stimulus (biotin) is applied. This controlled release mechanism allows for the tracking of membrane order changes specifically along the secretory pathway. In contrast, passive probes like Flipper-TR immediately partition into all accessible membranes, precluding pathway-specific kinetic studies. Fluorescence lifetime imaging (FLIM) of SupraFlippers released from the ER reveals a progressive increase in fluorescence lifetime as the probe traffics through the Golgi apparatus to the plasma membrane, reflecting the increasing lipid order along this pathway [1].
| Evidence Dimension | Spatial Control of Probe Localization |
|---|---|
| Target Compound Data | Complete retention in ER lumen pre-stimulus; sequential reporting along ER → Golgi → PM pathway post-biotin stimulus. |
| Comparator Or Baseline | Flipper-TR (or other non-targeted flipper probes): Immediate, non-specific partitioning into all cellular membranes. |
| Quantified Difference | Qualitative difference: Targeted pathway tracking vs. global membrane staining. FLIM lifetime values show a gradient from ~3 ns (ER) to >4 ns (PM) for SupraFlippers, reflecting lipid order changes [1]. |
| Conditions | Live HeLa cells expressing streptavidin-KDEL (ER retention signal), imaged by FLIM before and after addition of 40 µM biotin [1]. |
Why This Matters
For researchers studying the secretory pathway, this provides the unique ability to temporally resolve membrane property changes during protein trafficking, which is impossible with non-targeted probes.
- [1] Sakai, N.; Matile, S. Genetically Encoded Supramolecular Targeting of Fluorescent Membrane Tension Probes within Live Cells: Precisely Localized Controlled Release by External Chemical Stimulation. JACS Au 2021, 1, 2, 221–232. View Source
